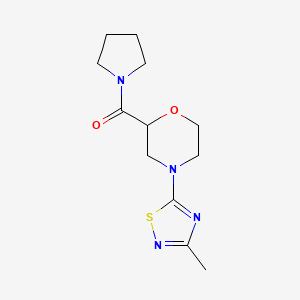![molecular formula C13H20N4OS2 B6470978 4-[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-3-carbonyl]thiomorpholine CAS No. 2640891-95-6](/img/structure/B6470978.png)
4-[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-3-carbonyl]thiomorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-3-carbonyl]thiomorpholine: is a complex organic compound featuring a thiadiazole ring, a piperidine ring, and a thiomorpholine ring. This compound is of interest in various scientific fields due to its unique structure and potential applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-3-carbonyl]thiomorpholine typically involves multiple steps, starting with the formation of the thiadiazole ring. One common approach is to react 5-methyl-1,3,4-thiadiazol-2-yl with piperidine-3-carbonyl chloride in the presence of a suitable base, such as triethylamine, to form the intermediate piperidine derivative. This intermediate is then reacted with thiomorpholine under controlled conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, ensuring consistent quality and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The sulfur atoms in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: : The thiadiazole ring can be reduced to form a thiazole derivative.
Substitution: : The piperidine ring can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and sodium periodate.
Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: : Nucleophiles such as amines, alcohols, and thiols can be used, often in the presence of a base.
Major Products Formed
Oxidation: : Sulfoxides and sulfones.
Reduction: : Thiazole derivatives.
Substitution: : Various substituted piperidines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new pharmaceuticals and materials.
Biology
In biological research, 4-[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-3-carbonyl]thiomorpholine has shown potential as a bioactive molecule. It can be used to study enzyme inhibition, receptor binding, and other biological processes.
Medicine
This compound has been investigated for its medicinal
Properties
IUPAC Name |
[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-3-yl]-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4OS2/c1-10-14-15-13(20-10)17-4-2-3-11(9-17)12(18)16-5-7-19-8-6-16/h11H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQEMVVZDKLJASH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)N2CCCC(C2)C(=O)N3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(pyrrolidine-1-carbonyl)-4-[3-(trifluoromethyl)pyridin-2-yl]morpholine](/img/structure/B6470898.png)
![2-(pyrrolidine-1-carbonyl)-4-[6-(trifluoromethyl)pyridin-2-yl]morpholine](/img/structure/B6470905.png)
![4-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B6470906.png)
![2-(pyrrolidine-1-carbonyl)-4-[2-(trifluoromethyl)pyridin-4-yl]morpholine](/img/structure/B6470907.png)
![3-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B6470908.png)
![5-fluoro-2-({1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidin-3-yl}methoxy)pyridine](/img/structure/B6470918.png)

![6-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B6470932.png)
![4-[1-(2,6-dimethylpyrimidin-4-yl)piperidine-3-carbonyl]thiomorpholine](/img/structure/B6470938.png)
![6-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B6470942.png)
![2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile](/img/structure/B6470953.png)
![6-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]pyridine-2-carbonitrile](/img/structure/B6470975.png)
![4-[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidine-3-carbonyl]thiomorpholine](/img/structure/B6470984.png)
![2-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B6470989.png)
